molecular formula C9H11ClN2O3 B2676117 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride CAS No. 2219369-14-7

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

Cat. No.: B2676117
CAS No.: 2219369-14-7
M. Wt: 230.65
InChI Key: PWCNYDZNGKLUCW-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 1,6-naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride can be achieved through various methods, including multicomponent reactions, multistep synthesis, nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, microwave reactions, and cycloaddition reactions . These methods involve the use of different reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride include other 1,6-naphthyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its specific biological activities. The presence of the hydroxy and carboxylic acid groups, along with the tetrahydro-1,6-naphthyridine core, contributes to its distinct chemical reactivity and pharmacological properties .

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCNYDZNGKLUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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